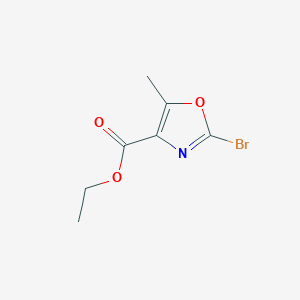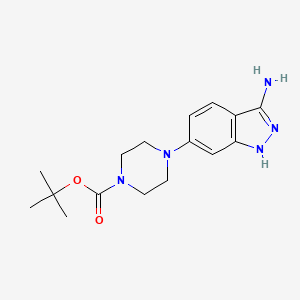
Ethyl-2-Brom-5-Methyl-oxazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Ethyl-oxazol-5-carboxylat, ein Derivat von Oxazol, wird in der pharmazeutischen Industrie verwendet . Oxazol und seine Derivate sind Teil einer großen Anzahl von Medikamenten und biologisch relevanten Molekülen . Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, was die Aufmerksamkeit von Forschern weltweit auf sich gezogen hat .
Organische Zwischenverbindung
Diese Verbindung dient als organische Zwischenverbindung . Organische Zwischenverbindungen werden häufig bei der Synthese anderer komplexer organischer Verbindungen verwendet.
Organische Leuchtdiode (OLED)
Ethyl-oxazol-5-carboxylat wird auch bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet . OLEDs werden zur Erstellung digitaler Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones, Handheld-Spielekonsolen und PDAs verwendet.
Biologische Aktivitäten
Es wurde festgestellt, dass Oxazol-Derivate eine Reihe von biologischen Aktivitäten aufweisen, darunter antimikrobielle , Antikrebs , Antituberkulose , entzündungshemmende , Antidiabetika , Anti-Adipositas , und antioxidative Aktivitäten. Dies macht sie für medizinische Anwendungen wertvoll.
Antimikrobielle Aktivität
Einige Oxazol-Derivate haben eine antimikrobielle Aktivität gegen Bakterien und Pilze gezeigt . Beispielsweise zeigte eine neue Verbindung eine schwache bis mäßige antimikrobielle Aktivität .
Zytotoxische Aktivität
Eine Mischung aus bestimmten Oxazol-Derivaten zeigte eine schwache zytotoxische Aktivität gegen getestete Krebszelllinien . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung hin.
Anti-Biofilm-Aktivität
Es wurde festgestellt, dass einige Oxazol-Derivate die Biofilmbildung von Staphylococcus aureus beeinflussen . Biofilme sind ein großes Problem im medizinischen Bereich, da sie resistent gegen Antibiotika und Desinfektionsmittel sind.
Synthese neuer chemischer Einheiten
Oxazol ist ein wichtiger heterocyclischer Kern, der als Zwischenprodukt für die Synthese neuer chemischer Einheiten in der medizinischen Chemie verwendet wird . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente und Therapien.
Wirkmechanismus
The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these pharmacokinetic properties .
The action of a compound can also be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAJVACDXDXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263275 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-59-7 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187582-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)

![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B1468185.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)
![Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1468189.png)
